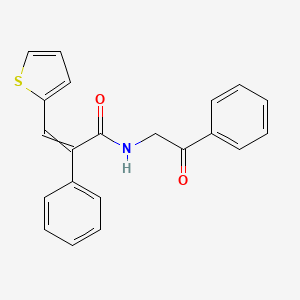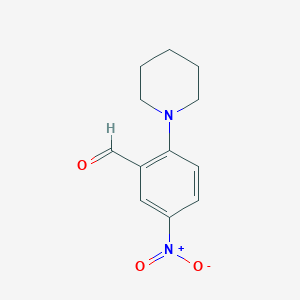
3-(naphthalen-2-yl)-1H-pyrazole
概要
説明
3-(Naphthalen-2-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The naphthalene moiety, consisting of two fused benzene rings, is attached to the pyrazole ring at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-2-yl)-1H-pyrazole typically involves the cyclization of hydrazones derived from naphthalen-2-yl ketones. One common method is the reaction of naphthalen-2-yl hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems may also be employed to streamline the production process.
化学反応の分析
Types of Reactions
3-(Naphthalen-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of dihydropyrazoles using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and temperatures around 0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and temperatures around 0-25°C.
Substitution: Halogenating agents, nitrating agents, sulfuric acid, and temperatures ranging from 0-100°C.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Dihydropyrazoles.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 3-(naphthalen-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of specific enzymes or receptors. For example, it may inhibit kinases or other proteins involved in signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
3-(Naphthalen-1-yl)-1H-pyrazole: Similar structure but with the naphthalene moiety attached at the 1-position.
3-(Phenyl)-1H-pyrazole: Contains a phenyl group instead of a naphthalene moiety.
3-(Benzyl)-1H-pyrazole: Contains a benzyl group instead of a naphthalene moiety.
Uniqueness
3-(Naphthalen-2-yl)-1H-pyrazole is unique due to the presence of the naphthalene moiety at the 2-position, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a bioactive compound or as a building block in the synthesis of more complex molecules.
特性
IUPAC Name |
5-naphthalen-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-11-9-12(6-5-10(11)3-1)13-7-8-14-15-13/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBVYNAEDCHKAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371790 | |
| Record name | 3-(2-naphthyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150433-20-8 | |
| Record name | 3-(2-naphthyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-pyrrol-1-yl-N-[1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiophene-2-carboxamide](/img/structure/B1301681.png)
![2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1301682.png)
![Ethyl 2-[4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetate](/img/structure/B1301683.png)



![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)






